Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is a synthetic organic compound featuring a pyrrolidine ring substituted with a 5-chloropyrimidin-2-yloxy group and an ethyl 4-oxobutanoate moiety. Its structure combines a heterocyclic pyrrolidine linker, a chlorinated pyrimidine ring, and an ester-functionalized side chain.
Properties
IUPAC Name |
ethyl 4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4/c1-2-21-13(20)4-3-12(19)18-6-5-11(9-18)22-14-16-7-10(15)8-17-14/h7-8,11H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFERSENVRJNKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound has been explored for its antitumor properties , especially in targeting specific cancer types. Research indicates that derivatives containing pyrimidine and pyrrolidine structures exhibit significant activity against various cancer cell lines. For instance, compounds with similar structural motifs have been synthesized and evaluated for their ability to inhibit c-KIT kinase, a critical target in gastrointestinal stromal tumors (GISTs) and other malignancies .
Case Study: c-KIT Inhibition
A study focused on the synthesis of pyrimidine derivatives demonstrated that modifications to the pyrrolidine ring could enhance the inhibitory effects on c-KIT mutations. This suggests that Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate may also hold promise in similar therapeutic contexts .
Antimicrobial Activity
Another area of interest is the compound's antimicrobial potential . Research has shown that compounds with similar functional groups can exhibit antibacterial and antifungal activities. For example, studies on related derivatives have revealed their effectiveness against resistant strains of bacteria, highlighting the importance of structural variations in enhancing biological activity .
Case Study: Antibacterial Screening
In a comparative study, several pyrimidine-based compounds were screened for antibacterial properties. The results indicated that modifications to the ethyl ester group significantly influenced antimicrobial efficacy, suggesting a pathway for optimizing this compound for better performance against specific pathogens .
Neuropharmacology
The compound's structural features also suggest potential applications in neuropharmacology . Similar compounds have been investigated for their effects on neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors. This opens avenues for exploring this compound as a candidate for neuroprotective agents or cognitive enhancers .
Case Study: Nicotinic Receptor Modulation
Research on related pyrrolidine derivatives has shown promising results in modulating nicotinic receptors, which are implicated in various neurological disorders. Such findings encourage further exploration of this compound within this context .
Mechanism of Action
The mechanism of action of Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural analogs (Table 1) share core motifs such as pyridine/pyrimidine rings, ester groups, and oxobutanoate chains but differ in substituent patterns and linker flexibility.
Table 1: Structural Comparison of Ethyl 4-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate and Analogs
| Compound Name | CAS Registry | Key Structural Features | Notable Substituents | Suppliers |
|---|---|---|---|---|
| This compound | Not listed | Pyrrolidine linker, 5-chloropyrimidine, ethyl 4-oxobutanoate | 5-Cl, pyrrolidinyl-O- | 0 |
| Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate | 1855859-35-6 | Pyridine ring, ethyl 3-oxobutanoate | 5-CH₃, pyridin-2-yl | 2 |
| Ethyl 4-(6-chloropyridin-3-yl)-4-oxobutyrate | 890100-63-7 | Pyridine ring, ethyl 4-oxobutanoate | 6-Cl, pyridin-3-yl | 1 |
| Ethyl 4-(6-chloropyridin-2-yl)butanoate | 1268520-42-8 | Pyridine ring, ethyl butanoate | 6-Cl, pyridin-2-yl | 3 |
Key Observations:
In contrast, analogs like Ethyl 4-(6-chloropyridin-2-yl)butanoate lack such linkers, reducing steric complexity .
Substituent Positioning: The 5-chloro group on the pyrimidine ring (target) vs. 6-chloro on pyridine (CAS 890100-63-7) may alter electronic properties.
Ester Functionality: While all compounds contain ester groups, the oxobutanoate chain in the target and CAS 890100-63-7 introduces ketone functionality, which may influence solubility and metabolic stability compared to simpler esters (e.g., CAS 1268520-42-8).
Hydrogen Bonding and Crystallographic Insights
The pyrrolidine and oxobutanoate groups in the target compound likely participate in hydrogen-bonding networks, as suggested by graph-set analysis principles . For instance:
- The pyrrolidine NH group could act as a hydrogen bond donor.
- The ester carbonyl and ketone oxygen may serve as acceptors.
Comparatively, analogs with pyridine rings (e.g., CAS 1855859-35-6) lack such donors, reducing their ability to form extensive hydrogen-bonded crystals. Crystallographic tools like SHELXL and ORTEP-3 (used for analogous compounds) may resolve these differences .
Pharmacological Implications
Chloropyrimidines are common in kinase inhibitors (e.g., imatinib derivatives). The target compound’s pyrrolidine linker may enhance binding pocket compatibility compared to rigid pyridine-based analogs. However, the methyl group in CAS 1855859-35-6 could increase lipophilicity, improving membrane permeability .
Biological Activity
Introduction
Ethyl 4-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 327.76 g/mol. The compound features a pyrrolidine ring, a chlorinated pyrimidine moiety, and an ethyl ester functional group, which contribute to its unique chemical reactivity and biological activity .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
- Introduction of the Pyrimidine Ring : The pyrrolidine derivative is reacted with 5-chloropyrimidine in the presence of a base like potassium carbonate.
- Formation of the Ester : The final product is obtained by coupling the intermediate with an appropriate acid chloride or through esterification reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Research indicates potential efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antitumor Studies
In a notable study, compounds structurally similar to this compound were evaluated for their antitumor properties against Ehrlich Ascites Carcinoma (EAC) cells. The findings demonstrated significant reductions in tumor cell viability and enhanced antioxidant activity, suggesting that the compound could serve as a lead for developing new anticancer agents .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study on Antitumor Activity | Evaluate the effect on EAC cells | Significant decrease in tumor viability (100% reduction) and no adverse effects on liver and kidney function were noted. |
| Molecular Docking Analysis | Assess binding affinity to cancer-related receptors | Positive interactions were observed, indicating potential therapeutic implications in cancer treatment. |
Comparative Analysis
When compared to related compounds, this compound shows unique properties due to its specific structural components. Compounds with similar structures often lack the same level of biological activity or specificity towards particular molecular targets.
Q & A
Q. Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify pyrrolidine protons (δ 3.5–4.0 ppm) and ester ethyl group (triplet at δ 1.2 ppm).
- ¹³C NMR : Confirm carbonyl carbons (ester at ~170 ppm, ketone at ~210 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- FTIR : Detect C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone).
- X-ray Crystallography : Resolve absolute configuration and bond lengths .
Advanced: How can computational modeling predict the reactivity of the 5-chloropyrimidinyl group in nucleophilic substitution reactions?
Answer :
Perform DFT calculations (e.g., Gaussian 16) to:
Calculate electrostatic potential maps, highlighting electron-deficient C2 positions on pyrimidine.
Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions with amines/thiols.
Compare activation energies for para vs. meta substitution pathways. Validate with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) .
Basic: What are common impurities in the synthesis of this compound, and how are they characterized?
Q. Answer :
- By-products :
- Unreacted 5-chloropyrimidin-2-ol (detected via HPLC retention time ~3.2 min).
- Partially esterified intermediates (identified by MS adducts at m/z +46).
- Characterization :
- LC-MS/MS : Fragment ions at m/z 154 (chloropyrimidine core).
- TLC : Compare Rf values against authentic standards.
Mitigation : Optimize reaction time and use scavengers (e.g., molecular sieves) for water-sensitive steps .
Advanced: How does the stereochemistry of the pyrrolidine ring influence biological activity?
Answer :
The 3-((5-chloropyrimidin-2-yl)oxy) substituent creates chiral centers affecting target binding. Strategies:
Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry.
Chiral HPLC : Separate enantiomers (e.g., Chiralpak AD-H column) and test activity in vitro.
Docking studies : Compare binding affinities of (R) vs. (S) configurations to enzyme active sites (e.g., using AutoDock Vina).
Note : Contradictory bioassay data may arise from racemization during storage—monitor via polarimetry .
Basic: What solvent systems are optimal for recrystallizing this compound?
Q. Answer :
- Preferred solvents : Ethyl acetate/hexane (1:3) or dichloromethane/methanol (slow diffusion).
- Criteria : High solubility at elevated temperatures, low solubility at RT. Avoid DMF due to high boiling point.
- Validation : Check crystal morphology under polarized light and confirm purity via melting point (DSC analysis) .
Advanced: How can twinning in X-ray diffraction data be resolved for accurate structural determination?
Q. Answer :
- Diagnosis : Use PLATON’s TWINABS to detect twinning (e.g., BASF > 0.3).
- Refinement : Apply SHELXL’s TWIN commands with HKLF5 format.
- Validation : Compare Rint values (<5% for untwinned data) and check for systematic absences. If unresolved, supplement with powder XRD to rule out phase mixtures .
Basic: What safety precautions are essential when handling the chloropyrimidine intermediate?
Q. Answer :
- PPE : Nitrile gloves, safety goggles, and fume hood for airborne particulates.
- Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite.
- Storage : In amber vials under argon at -20°C to prevent hydrolysis.
Reference : GHS-compliant SDS guidelines for chlorinated heterocycles .
Advanced: How can QSAR models guide the optimization of this compound’s pharmacokinetic properties?
Q. Answer :
- Descriptor selection : Include logP (lipophilicity), polar surface area (membrane permeability), and H-bond donors.
- Model training : Use partial least squares (PLS) regression on in vitro ADME data (e.g., Caco-2 permeability).
- Validation : Predict bioavailability for derivatives with modified ester groups (e.g., tert-butyl esters for increased half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
